molecular formula C10H12F3NO2 B1381458 3-Amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol CAS No. 1270402-36-2

3-Amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol

Cat. No. B1381458
M. Wt: 235.2 g/mol
InChI Key: GXJHQFQPGIMRQW-UHFFFAOYSA-N
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Description

“3-Amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol” is a chemical compound with the molecular formula C10H12F3NO2 . It is also known as “3-amino-2-{[3-(trifluoromethoxy)phenyl]methyl}propan-1-ol” and has a molecular weight of 249.23 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H14F3NO2/c12-11(13,14)17-10-3-1-2-8(5-10)4-9(6-15)7-16/h1-3,5,9,16H,4,6-7,15H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.

Scientific Research Applications

Synthesis and Antimicrobial Applications

  • A study detailed the synthesis of substituted phenyl azetidines, which included 3-amino-2-(4-bromo phenyl) propan-1-ol as an intermediate. These compounds were evaluated for antimicrobial activity, indicating potential applications in developing new antimicrobial agents (Doraswamy & Ramana, 2013).

Enzymatic Synthesis of Cyclic Polyamines

  • Research on the enzymatic generation of amino aldehydes from amino alcohols, including 3-amino-propan-1-ol, for the synthesis of cyclic polyamines suggests applications in drug and gene delivery due to the non-toxic nature of the resulting polyamines (Cassimjee, Marin, & Berglund, 2012).

Development of Chiral Building Blocks for Pharmaceuticals

  • The asymmetric alkynylation of chloral using a chiral amino alcohol-based ligand to produce chiral trichloromethyl propargyl alcohols demonstrates the utility of such chiral intermediates in synthesizing pharmaceutically relevant building blocks (Jiang & Si, 2004).

Synthesis of Dendrimers for Biological Applications

  • Poly(ether imine) dendrimers synthesized from 3-amino-propan-1-ol showed non-toxic properties, highlighting their usefulness in biological studies. This synthetic strategy offers a rapid construction of dendrimers with various functional groups, broadening their application scope (Krishna, Jain, Tatu, & Jayaraman, 2005).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, or respiratory irritation . The hazard statements associated with this compound are H302, H315, H319, and H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

properties

IUPAC Name

3-amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3NO2/c11-10(12,13)16-8-3-1-2-7(6-8)9(14)4-5-15/h1-3,6,9,15H,4-5,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXJHQFQPGIMRQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)C(CCO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol

CAS RN

1270402-36-2
Record name 3-amino-3-[3-(trifluoromethoxy)phenyl]propan-1-ol
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